molecular formula C10H23O2PS2 B15181535 Phosphorodithioic acid, O,O-diethyl S-hexyl ester CAS No. 13166-41-1

Phosphorodithioic acid, O,O-diethyl S-hexyl ester

Cat. No.: B15181535
CAS No.: 13166-41-1
M. Wt: 270.4 g/mol
InChI Key: OELZYWKIZMVEBJ-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-hexyl ester is a chemical compound with the molecular formula C12H26O2PS2. It is a derivative of phosphorodithioic acid where the hydrogen atoms of the phosphorus atom are replaced by ethyl and hexyl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodithioic acid, O,O-diethyl S-hexyl ester typically involves the reaction of phosphorus pentasulfide with ethanol and hexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phosphorodithioic acid, O,O-diethyl S-hexyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of phosphoric acid derivatives.

  • Reduction: Formation of reduced phosphorus compounds.

  • Substitution: Formation of various substituted phosphorodithioic acid derivatives.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-hexyl ester has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It serves as a tool in studying enzyme mechanisms and as a potential inhibitor for certain biological processes.

  • Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

  • Industry: It is utilized in the production of flame retardants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phosphorodithioic acid, O,O-diethyl S-hexyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Phosphorodithioic acid, O,O-diethyl S-hexyl ester is compared with other similar compounds such as:

  • Phosphorodithioic acid, O,O-diethyl ester: Similar structure but with different alkyl groups.

  • Phosphorodithioic acid, O,O-dimethyl ester: Similar core structure but with smaller alkyl groups.

  • Phosphorodithioic acid, O,O-diphenyl ester: Similar core structure but with phenyl groups instead of alkyl groups.

These compounds share similarities in their chemical properties but differ in their applications and reactivity due to the variation in their alkyl or aryl groups.

Properties

CAS No.

13166-41-1

Molecular Formula

C10H23O2PS2

Molecular Weight

270.4 g/mol

IUPAC Name

diethoxy-hexylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O2PS2/c1-4-7-8-9-10-15-13(14,11-5-2)12-6-3/h4-10H2,1-3H3

InChI Key

OELZYWKIZMVEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSP(=S)(OCC)OCC

Origin of Product

United States

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